molecular formula C17H14FN3O2S B5835703 N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No.: B5835703
M. Wt: 343.4 g/mol
InChI Key: FMNTVVUYBFMCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMOXA and has been found to exhibit significant biological activity in various studies. In

Mechanism of Action

The mechanism of action for FMOXA is not fully understood, but it has been found to interact with various molecular targets in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. FMOXA has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
FMOXA has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. FMOXA has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of FMOXA is its potential therapeutic applications in various diseases. It has been found to exhibit significant biological activity in various studies, making it a potential candidate for drug development. One limitation of FMOXA is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for FMOXA research. One direction is to investigate its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of FMOXA and its molecular targets in the body.

Synthesis Methods

The synthesis method for FMOXA involves the reaction of 4-fluoroaniline with 2-mercaptoacetic acid to form N-(4-fluorophenyl)-2-mercaptoacetamide. This compound is then reacted with 4-methylphenyl-1,3,4-oxadiazol-2-thiol to form FMOXA. The synthesis method has been optimized to produce high yields of FMOXA with high purity.

Scientific Research Applications

FMOXA has been found to exhibit significant biological activity in various studies. It has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. FMOXA has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-11-2-4-12(5-3-11)16-20-21-17(23-16)24-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNTVVUYBFMCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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